Home > Products > Screening Compounds P72726 > N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide - 921587-18-0

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide

Catalog Number: EVT-3124106
CAS Number: 921587-18-0
Molecular Formula: C19H16IN3O3S
Molecular Weight: 493.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound Description: This group of compounds represents a series of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives synthesized and evaluated for their cardiotonic activity. [] Specifically, compounds 1c (2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide), 1d (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide), 2a (3-methyl-4-nitro-N-(4-(6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide), and 2d (4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide) displayed promising cardiotonic effects compared to levosimendan (CAS 141505-33-1), another pyridazinone derivative. []

Relevance: These compounds are structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide through their shared pyridazinone core. Both the target compound and these derivatives possess a pyridazinone ring with substitutions at the 3 and 6 positions. [] The variations lie in the specific substituents attached to the pyridazinone core and the presence or absence of the dihydro functionality.

Semantic Scholar Paper Link:

N-(2,4-difluorophenyl)-N’-heptyl-N’-{4-[(substituted)-pyridazin-3-yl)thio]pentyl}urea Derivatives

Compound Description: This series encompasses N-(2,4-difluorophenyl)-N’-heptyl-N’-{4-[(substituted)-pyridazin-3-yl)thio]pentyl}urea derivatives and their corresponding sulfones, designed and synthesized as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. [] Their inhibitory activity was evaluated on the enzyme prepared from rat liver microsomes. []

Relevance: The structural similarity to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide lies in the shared pyridazine ring. [] Both the target compound and these derivatives feature a substituted pyridazine ring as a central structural motif. [] The differences are found in the specific substituents attached to the pyridazine ring and the presence of the urea functionality in these derivatives.

Semantic Scholar Paper Link:

(4- {4- [4-methyl-6- (6-trifluoromethyl-pyridin-3-ylamino) pyridazin-3-yl] -phenyl} -cyclohexyl) acid - acetic acid

Compound Description: This compound, along with its pharmaceutically acceptable salts, is mentioned for its potential pharmaceutical uses. [] Specific details regarding its biological activity or therapeutic applications are not provided. []

Relevance: This compound shares the pyridazine core structure with N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide. [] Both the target compound and this compound contain a substituted pyridazine ring with variations in the specific substituents attached to the pyridazine ring and the overall molecular architecture.

Semantic Scholar Paper Link:

N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide

Compound Description: This compound represents a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. [] Its development focused on addressing the limitations of earlier kynurenine monooxygenase inhibitors, which exhibited poor brain penetration and rapid metabolism. []

Relevance: This compound shares a structural similarity with N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide due to the presence of a pyridazine core. [] The compounds differ in the specific substituents on the pyridazine ring and the presence of a methanesulfonamide group instead of a benzamide group in N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide. []

Semantic Scholar Paper Link:

Overview

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique molecular structure, which includes both a pyridazine moiety and an iodobenzamide component. The compound is recognized for its potential applications in scientific research, particularly in pharmacology and biochemistry.

Source

This compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is often used in non-human research settings and is not approved for therapeutic or veterinary use. The compound's CAS number is 921587-18-0, and it has been cataloged under several databases, including PubChem and GuideChem, which provide detailed information about its properties and applications .

Classification

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide is classified as a pyridazine derivative, specifically a substituted pyridazine compound. It features an ethylsulfonyl group attached to the pyridazine ring, along with a phenyl group and an iodine atom on the benzamide side. This classification places it within a larger family of compounds known for their diverse biological activities.

Synthesis Analysis

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide involves multiple steps, typically including the following:

  1. Preparation of the Pyridazine Core: The synthesis begins with the formation of the pyridazine ring, which may involve cyclization reactions of appropriate precursors.
  2. Introduction of the Ethylsulfonyl Group: The ethylsulfonyl moiety is introduced through sulfonation reactions, which often require specific reagents and conditions to ensure high yields.
  3. Coupling with Phenyl Group: The phenyl ring is then coupled to the pyridazine core using coupling agents or catalysts that facilitate the formation of carbon-carbon bonds.
  4. Final Iodination: The last step involves iodination at the para position of the phenyl ring to produce the final product.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity throughout these steps .

Molecular Structure Analysis

Structure

The molecular structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide can be described by its molecular formula C19H16IN3O3SC_{19}H_{16}IN_{3}O_{3}S. The structure includes:

  • A pyridazine ring substituted with an ethylsulfonyl group at one position.
  • A phenyl group attached to another position on the pyridazine.
  • An iodine atom and a benzamide functional group contributing to its reactivity.

Data

  • Molecular Weight: 421.31 g/mol
  • CAS Number: 921587-18-0
  • IUPAC Name: N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-iodobenzamide .
Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further chemical modifications.
  2. Coupling Reactions: The compound can engage in coupling reactions with other nucleophiles or electrophiles due to its reactive benzamide and phenyl groups.
  3. Reduction Reactions: The sulfonamide group may also be subject to reduction under specific conditions, allowing for further chemical transformations .
Mechanism of Action

Process

The mechanism of action for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide relates primarily to its interactions with biological targets:

  1. Target Interaction: This compound interacts with various enzymes or receptors due to its structural features, particularly those associated with pyridazine derivatives.
  2. Biochemical Pathways: It may influence several biochemical pathways depending on its target, leading to various physiological effects such as anti-inflammatory or antimicrobial activities.

Data

Research indicates that derivatives of pyridazine compounds can exhibit a range of pharmacological properties, including potential anti-cancer effects and modulation of metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility in organic solvents varies; specific solubility data should be obtained from experimental studies.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups such as iodine and sulfonamide.

Relevant data regarding these properties can often be found in chemical databases or through empirical testing .

Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide has several scientific applications:

  1. Pharmacological Research: Investigated for potential therapeutic effects in treating various diseases due to its biological activity.
  2. Chemical Synthesis: Used as an intermediate in synthesizing other complex organic molecules or pharmaceuticals.
  3. Biological Studies: Employed in studies exploring enzyme interactions and metabolic pathways due to its unique structural characteristics .

Properties

CAS Number

921587-18-0

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-iodobenzamide

Molecular Formula

C19H16IN3O3S

Molecular Weight

493.32

InChI

InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24)

InChI Key

YIOJNIDWZVHRRR-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.